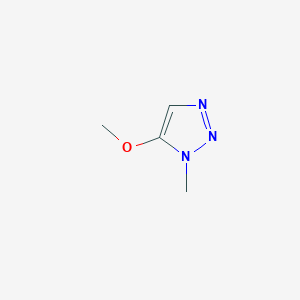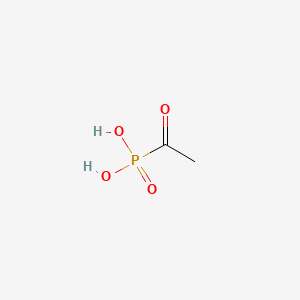
Acetylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylphosphonic acid, also known as phosphonic acid, acetyl-, is an organophosphorus compound with the molecular formula C2H5O4P. It is characterized by the presence of a phosphonic acid group bonded to an acetyl group. This compound is a white crystalline solid at room temperature and is known for its stability and solubility in water. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetylphosphonic acid can be synthesized through several methods. One common method involves the acylation of phosphonic acid with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
H3PO3+CH3COCl→CH3C(O)PO3H2+HCl
Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using acetyl chloride and phosphonic acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Acetylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding phosphinic acid.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: this compound derivatives.
Reduction: Phosphinic acid.
Substitution: Various substituted phosphonic acids
Applications De Recherche Scientifique
Acetylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and as analogs of biological molecules.
Industry: this compound is used in the production of corrosion inhibitors, chelating agents, and as a component in polymer synthesis
Mécanisme D'action
The mechanism of action of acetylphosphonic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the structure of natural substrates. The acetyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other phosphonic acid derivatives, which are known to inhibit enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Phosphonic acid: The parent compound of acetylphosphonic acid, lacking the acetyl group.
Methylphosphonic acid: Similar structure but with a methyl group instead of an acetyl group.
Ethylphosphonic acid: Contains an ethyl group in place of the acetyl group.
Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
Numéro CAS |
6881-54-5 |
|---|---|
Formule moléculaire |
C2H5O4P |
Poids moléculaire |
124.03 g/mol |
Nom IUPAC |
acetylphosphonic acid |
InChI |
InChI=1S/C2H5O4P/c1-2(3)7(4,5)6/h1H3,(H2,4,5,6) |
Clé InChI |
TYVWLCJTWHVKRD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


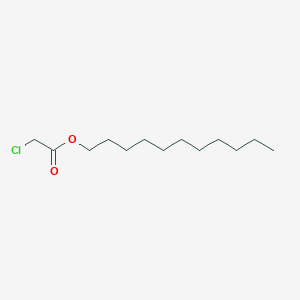
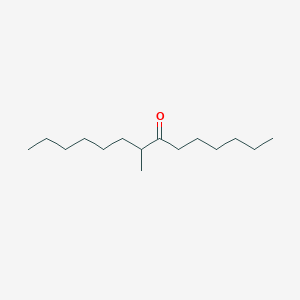
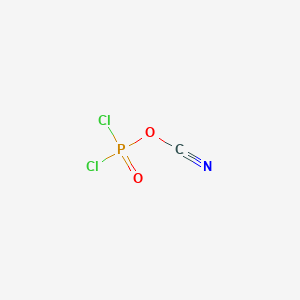
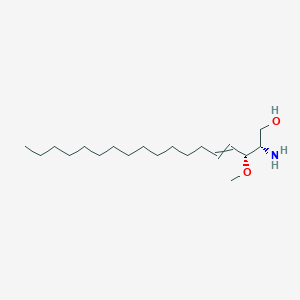
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)

![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
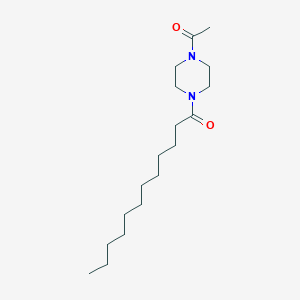
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
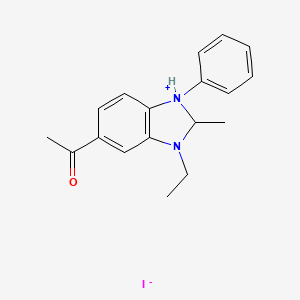
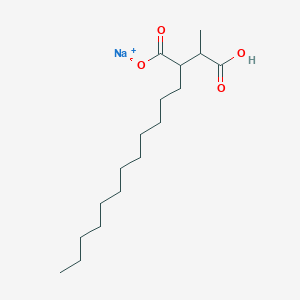
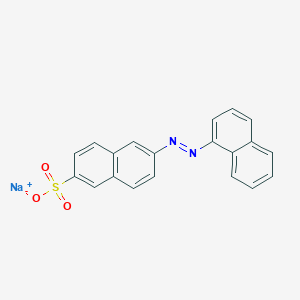
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
